molecular formula C13H17BF3NO2 B1434233 (3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid CAS No. 1704068-89-2

(3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

Cat. No. B1434233
M. Wt: 287.09 g/mol
InChI Key: UTQKLQUCWNPURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boronic acids and their esters are highly valuable building blocks in organic synthesis . They are particularly considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .


Molecular Structure Analysis

The molecular structure of boronic acids and their esters is dependent on the substituents in the aromatic ring .


Chemical Reactions Analysis

Boronic acids and their esters can undergo a variety of chemical reactions. For instance, a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation, has been achieved using a radical approach .


Physical And Chemical Properties Analysis

Boronic acids and their esters are only marginally stable in water. The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring and the pH .

Safety And Hazards

While boronic acids and their esters are generally considered safe for use in research and drug development, they are only marginally stable in water. Therefore, care must be taken when considering these compounds for pharmacological purposes .

properties

IUPAC Name

[3-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2/c1-9-2-4-18(5-3-9)12-7-10(13(15,16)17)6-11(8-12)14(19)20/h6-9,19-20H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQKLQUCWNPURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N2CCC(CC2)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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